FT011 - 1001288-58-9

FT011

Catalog Number: EVT-268789
CAS Number: 1001288-58-9
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FT011 (FT011) is a purpose-synthesized small molecule developed by Fibrotech Therapeutics (Australia) for its anti-fibrotic properties. [] It exhibits the ability to broadly antagonize the actions of pro-fibrotic growth factors such as transforming growth factor-ß1 (TGF-ß1) and platelet-derived growth factor-BB (PDGF-BB). [] FT011 has been studied in the context of chronic diseases, particularly in animal models of chronic kidney and heart disease, where it demonstrated efficacy in preventing fibrosis and preserving organ function. []

Applications
  • Chronic Kidney Disease: In a rat model of non-diabetic kidney disease (5/6 nephrectomy), FT011 demonstrated efficacy in attenuating the decline in glomerular filtration rate, reducing proteinuria, and ameliorating glomerulosclerosis. [] Similarly, in a streptozotocin-diabetic Ren-2 rat model, representing advanced diabetic nephropathy, FT011 treatment led to reductions in albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. []

  • Diabetic Cardiomyopathy: Research in diabetic Ren-2 rats, a model that mimics structural and functional characteristics of human diabetic cardiomyopathy, has shown that FT011 attenuates fibrosis and chronic heart failure. [] This protective effect is attributed to its ability to reduce the pathological accumulation of extracellular matrix and myocyte hypertrophy, key features of cardiac remodeling in diabetes. []

  • Diabetic Retinopathy: FT011 has also been investigated for its therapeutic potential in diabetic retinopathy. [] Studies in diabetic Ren-2 rats showed that FT011 effectively reduced retinal inflammation, gliosis, and vascular injury, suggesting a potential for mitigating key aspects of this disease. []

This section outlines compounds directly related to the scientific research on FT011, highlighting their roles and relevance. FT011 is investigated for its anti-fibrotic properties and potential therapeutic use in treating chronic diseases characterized by fibrosis, such as chronic kidney, heart, and lung diseases .

Transforming Growth Factor Beta (TGF-β)

    Relevance: FT011 has demonstrated in vitro inhibition of TGF-β1-induced collagen production. This suggests that FT011 may exert its anti-fibrotic effects, at least in part, by interfering with the TGF-β signaling pathway, thereby reducing collagen synthesis and mitigating fibrosis . This mechanism suggests a direct relationship between FT011's activity and the pro-fibrotic effects of TGF-β, highlighting FT011's therapeutic potential in fibrotic diseases.

Platelet-Derived Growth Factor (PDGF)

    Relevance: FT011 exhibits inhibitory effects on PDGF-BB-induced collagen production and mesangial cell proliferation in vitro. These findings indicate that FT011 can directly modulate PDGF signaling, thereby reducing both collagen synthesis and the proliferation of cells involved in the fibrotic process . This positions FT011 as a potential therapeutic agent targeting the pro-fibrotic actions of PDGF, similar to its effect on TGF-β, suggesting a multi-target approach to combating fibrosis.

Vascular Endothelial Growth Factor (VEGF)

    Relevance: In diabetic rat models, FT011 effectively reduced VEGF immunolabeling in retinal Müller cells and suppressed the hyperglycemia-induced increase in VEGF expression . This suggests that in addition to its anti-fibrotic effects, FT011 may also exert therapeutic benefits in diabetic retinopathy by modulating VEGF signaling, highlighting a broader potential for FT011 in treating diseases characterized by both fibrosis and angiogenesis.

Collagen IV and Fibronectin

    Relevance: FT011 treatment, even when initiated late in the disease course, significantly reduced the elevated mRNA levels of collagen IV and fibronectin in diabetic rats. This highlights the ability of FT011 to not only prevent but also potentially reverse established fibrosis, emphasizing its therapeutic value in chronic fibrotic diseases .

Intercellular Adhesion Molecule-1 (ICAM-1)

    Relevance: In diabetic rat models, FT011 successfully reduced retinal leukostasis, which involves leukocyte adherence to the vascular endothelium, and decreased ICAM-1 mRNA levels in both retinal tissue and cultured Müller cells . This suggests that FT011's anti-inflammatory effects, likely mediated through the modulation of ICAM-1 expression, may contribute to its overall therapeutic efficacy in diabetic retinopathy.

Pro-inflammatory Cytokines: MCP-1, CCL20, CINC-1, IL-6

    Relevance: FT011 treatment effectively reduced the hyperglycemia-induced increase in MCP-1, CCL20, CINC-1, and IL-6 expression in cultured Müller cells. This finding further supports the anti-inflammatory properties of FT011, suggesting its ability to dampen the inflammatory cascade associated with diabetic retinopathy by targeting multiple pro-inflammatory mediators . This emphasizes the potential of FT011 in treating inflammatory complications associated with fibrotic diseases.

Properties

CAS Number

1001288-58-9

Product Name

(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid

IUPAC Name

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+

InChI Key

UIWZIDIJCUEOMT-PKNBQFBNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Solubility

Soluble in DMSO

Synonyms

FT011; FT0 11; FT0-11

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.